Isopropyl methyl sulfide
Overview
Description
Synthesis Analysis
IMS can be synthesized through reactions involving sulfur compounds and isopropyl groups. A study on the synthesis of 1-cycloalkenyl alkyl sulfides presents a method involving the reaction of cyclohexanone derivatives with thioacetals or thiols in the presence of aluminum chloride, yielding isopropyl methyl sulfides among other products (Akiyama, 1977). Another approach involves NH4I-mediated three-component oxysulfenylation reaction of styrenes with DMSO and alcohols, providing an alternative synthesis pathway for β-alkoxy methyl sulfides, related to IMS (Gao et al., 2015).
Molecular Structure Analysis
IMS exhibits interesting molecular structural characteristics, including chirality and gear motion. A Fourier transform microwave study highlighted the detection of two rotational isomers of IMS, gauche and trans, with intricate internal rotation and chirality considerations due to the interaction between methyl groups (Hirota et al., 2010).
Chemical Reactions and Properties
IMS undergoes various chemical reactions, including rearrangements and substitutions. The Thio-Wittig rearrangement of deprotonated allyl methyl sulfide in the gas phase has been investigated, demonstrating the formation of Wittig products at elevated temperatures (Ahmad et al., 1996). Additionally, iron sulfide-catalyzed redox/condensation cascade reactions between nitrobenzenes and activated methyl groups highlight the reactivity of compounds related to IMS (Nguyen et al., 2013).
Physical Properties Analysis
The physical properties of IMS, such as its vibrational spectra, have been studied to understand its molecular conformations. Research on isobutyl methyl sulfide, a related compound, provides insights into the CH2–S stretching frequencies and molecular conformations, offering a comparative basis for understanding IMS's physical characteristics (Nogami et al., 1975).
Scientific Research Applications
Chirality and Gear Motion : Isopropyl methyl sulfide has been examined for its chirality and gear motion using Fourier transform microwave spectroscopy. The study explored its rotational isomers, internal rotation, and the effect of tunneling between equivalent forms, contributing to understanding molecular motion and chirality in similar compounds (Hirota, Sakieda, & Kawashima, 2010).
Synthesis of Alkyl Sulfides : Research has been conducted on synthesizing alkyl sulfides, including derivatives of isopropyl methyl sulfide. The methods developed offer pathways for producing various sulfides, crucial in organic synthesis and pharmaceuticals (Akiyama, 1977).
Analytical Quality by Design : Isopropyl methyl sulfide was included in a study for the development of a liquid chromatographic method to quantify alkyl sulphonate impurities in pharmaceutical substances. This research emphasizes the role of isopropyl methyl sulfide in ensuring drug purity and safety (Zacharis & Vastardi, 2018).
Volatile Organic Sulfur Compounds : Isopropyl methyl sulfide has been identified as a volatile organic sulfur compound produced by certain strains of blue-green algae. Its presence and transformation, especially in water treatment processes, are essential for understanding environmental and health impacts (Tsuchiya, Watanabe, & Watanabe, 1992).
Enantioselective Sulfoxidation : A study employed Streptomyces glaucescens for the stereoselective oxidation of isopropyl methyl sulfide, demonstrating its potential in producing enantiopure sulfoxides, valuable in organic chemistry and pharmaceuticals (Salama et al., 2020).
Acid-catalyzed Hydrolysis : Research has explored the acid-catalyzed hydrolysis of isopropyl methyl sulfide. Understanding these reaction mechanisms is vital for chemical synthesis and industrial applications (Okuyama, Nakada, & Fueno, 1976).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSIHMZZJOVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165809 | |
Record name | Propane, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-(Methylthio)propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
82.00 to 83.00 °C. @ 0.00 mm Hg | |
Record name | 2-(Methylthio)propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isopropyl methyl sulfide | |
CAS RN |
1551-21-9 | |
Record name | Isopropyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl Methyl Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylthio)propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-101.48 °C | |
Record name | 2-(Methylthio)propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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